molecular formula C10H9BrN4 B1379590 7-Bromo-1-isopropylbenzotriazole-5-carbonitrile CAS No. 1437794-89-2

7-Bromo-1-isopropylbenzotriazole-5-carbonitrile

Cat. No.: B1379590
CAS No.: 1437794-89-2
M. Wt: 265.11 g/mol
InChI Key: GEPGOLFFQHICDX-UHFFFAOYSA-N
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Description

7-Bromo-1-isopropylbenzotriazole-5-carbonitrile: is a chemical compound with the molecular formula C10H9BrN4 and a molecular weight of 265.11 g/mol It is characterized by the presence of a bromine atom, an isopropyl group, and a carbonitrile group attached to a benzotriazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-isopropylbenzotriazole-5-carbonitrile typically involves the bromination of 1-isopropylbenzotriazole-5-carbonitrile. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1-isopropylbenzotriazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 7-azido-1-isopropylbenzotriazole-5-carbonitrile, while oxidation with potassium permanganate can produce 7-bromo-1-isopropylbenzotriazole-5-carboxylic acid .

Scientific Research Applications

Chemistry: 7-Bromo-1-isopropylbenzotriazole-5-carbonitrile is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its unique structure allows for the exploration of interactions with biological targets, making it a candidate for the development of therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable in the synthesis of polymers, dyes, and other functional materials .

Mechanism of Action

The mechanism of action of 7-Bromo-1-isopropylbenzotriazole-5-carbonitrile involves its interaction with specific molecular targets. The bromine atom and the benzotriazole ring play crucial roles in binding to target molecules, facilitating various biochemical processes. The compound can modulate the activity of enzymes or receptors, leading to changes in cellular functions. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

  • 7-Chloro-1-isopropylbenzotriazole-5-carbonitrile
  • 7-Fluoro-1-isopropylbenzotriazole-5-carbonitrile
  • 7-Iodo-1-isopropylbenzotriazole-5-carbonitrile

Comparison: Compared to its analogs, 7-Bromo-1-isopropylbenzotriazole-5-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it more suitable for specific applications in synthesis and research .

Properties

IUPAC Name

7-bromo-1-propan-2-ylbenzotriazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4/c1-6(2)15-10-8(11)3-7(5-12)4-9(10)13-14-15/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPGOLFFQHICDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2Br)C#N)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501190924
Record name 1H-Benzotriazole-5-carbonitrile, 7-bromo-1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501190924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1437794-89-2
Record name 1H-Benzotriazole-5-carbonitrile, 7-bromo-1-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437794-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzotriazole-5-carbonitrile, 7-bromo-1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501190924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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